5-(5-Fluoro-2-methylphenyl)-3-pyrazin-2-yl-1,2,4-oxadiazole
Overview
Description
5-(5-Fluoro-2-methylphenyl)-3-pyrazin-2-yl-1,2,4-oxadiazole is a heterocyclic compound that contains fluorine, methyl, pyrazine, and oxadiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Fluoro-2-methylphenyl)-3-pyrazin-2-yl-1,2,4-oxadiazole typically involves the following steps:
Formation of 5-Fluoro-2-methylphenyl isocyanate: This intermediate can be synthesized by reacting 2-methyl-5-fluorophenol with phosgene or a similar reagent
Cyclization: The isocyanate is then reacted with hydrazine derivatives and other reagents to form the pyrazine and oxadiazole rings.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-(5-Fluoro-2-methylphenyl)-3-pyrazin-2-yl-1,2,4-oxadiazole can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction can lead to different functionalized compounds.
Scientific Research Applications
5-(5-Fluoro-2-methylphenyl)-3-pyrazin-2-yl-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and antimicrobial agent.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 5-(5-Fluoro-2-methylphenyl)-3-pyrazin-2-yl-1,2,4-oxadiazole involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-methylphenol: A fluorinated aromatic compound with similar structural features.
5-Fluoro-2-methylphenyl isocyanate: An intermediate in the synthesis of the target compound.
Uniqueness
5-(5-Fluoro-2-methylphenyl)-3-pyrazin-2-yl-1,2,4-oxadiazole is unique due to its combination of fluorine, pyrazine, and oxadiazole moieties, which confer specific chemical and biological properties not found in simpler analogs.
Properties
IUPAC Name |
5-(5-fluoro-2-methylphenyl)-3-pyrazin-2-yl-1,2,4-oxadiazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN4O/c1-8-2-3-9(14)6-10(8)13-17-12(18-19-13)11-7-15-4-5-16-11/h2-7H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCWICTGTSPMUFC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C2=NC(=NO2)C3=NC=CN=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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